molecular formula C15H19NO9 B1354340 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide CAS No. 52443-07-9

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide

Cat. No.: B1354340
CAS No.: 52443-07-9
M. Wt: 357.31 g/mol
InChI Key: URSBDPDTERVBDN-AIEDFZFUSA-N
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is a complex organic compound known for its significant role in various biochemical and industrial applications. This compound is characterized by its intricate molecular structure, which includes multiple acetyl groups attached to a galactopyranosyl cyanide backbone. It is commonly used in the synthesis of carbohydrates and glycoconjugates, making it a valuable tool in the study of cell-surface interactions and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide typically involves the acetylation of beta-D-galactopyranosyl cyanide. This process can be achieved through the reaction of beta-D-galactopyranosyl cyanide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the galactopyranosyl moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding beta-D-galactopyranosyl cyanide.

    Condensation Reactions: It can participate in condensation reactions to form more complex glycoconjugates.

Common Reagents and Conditions

    Acetic Anhydride: Used for acetylation reactions.

    Pyridine: Acts as a catalyst in acetylation.

    Water or Acidic Conditions: Used for hydrolysis reactions.

Major Products Formed

    Beta-D-Galactopyranosyl Cyanide: Formed upon hydrolysis.

    Various Glycoconjugates: Formed through condensation reactions with other carbohydrate molecules.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates for studying cell-surface interactions.

    Biology: Employed in the study of carbohydrate-protein recognition processes.

    Medicine: Plays a crucial role in designing drugs to treat diseases related to abnormal carbohydrate metabolism or glycosylation, such as cancer and genetic disorders.

    Industry: Used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups facilitate its binding to carbohydrate-recognizing proteins, thereby influencing various biochemical processes. In drug design, it acts as a precursor for the synthesis of bioactive glycoconjugates that can modulate cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Uniqueness

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide is unique due to its specific configuration and the presence of a cyanide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized glycoconjugates and in the study of carbohydrate-related biochemical processes.

Properties

IUPAC Name

[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-cyanooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3/t11-,12+,13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBDPDTERVBDN-AIEDFZFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472551
Record name (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52443-07-9
Record name (2R,3S,4R,5S,6S)-2-[(Acetyloxy)methyl]-6-cyanooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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